4-(Chloromethyl)-3-propyl-1,3-oxazolidin-2-one

Description

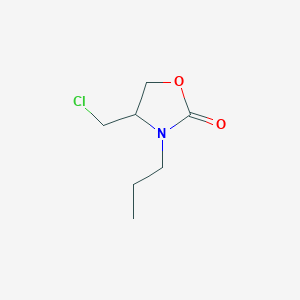

4-(Chloromethyl)-3-propyl-1,3-oxazolidin-2-one is a heterocyclic compound featuring a five-membered oxazolidinone ring substituted with a chloromethyl group at position 4 and a propyl group at position 3. The oxazolidinone scaffold is widely recognized in medicinal chemistry and organic synthesis due to its versatility as a chiral auxiliary and intermediate in constructing bioactive molecules . The chloromethyl group at position 4 serves as a reactive site for nucleophilic substitution, enabling further functionalization, while the propyl substituent at position 3 contributes to steric and electronic modulation. This compound is primarily utilized as a synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and chiral catalysts .

Structure

3D Structure

Properties

CAS No. |

647027-86-9 |

|---|---|

Molecular Formula |

C7H12ClNO2 |

Molecular Weight |

177.63 g/mol |

IUPAC Name |

4-(chloromethyl)-3-propyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C7H12ClNO2/c1-2-3-9-6(4-8)5-11-7(9)10/h6H,2-5H2,1H3 |

InChI Key |

DRDJYGMVDHIYHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(COC1=O)CCl |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme:

- Reagents : 3-propyl-1,3-oxazolidin-2-one, chloromethyl methyl ether, zinc chloride.

- Conditions : Anhydrous environment, controlled temperature.

Industrial Scale Production

For industrial applications, continuous flow reactors can be employed to enhance yields and purity. This method allows for better control over reaction parameters such as temperature and pressure, leading to more consistent product quality.

Advantages:

- Improved yield and purity.

- Enhanced control over reaction conditions.

Alternative Methodologies

Other methodologies have been explored in patents and research articles, including:

- Use of Various Chloromethylating Agents : Research suggests that different chloromethylating agents can yield varying results in terms of efficiency and product quality.

| Method | Chloromethylating Agent | Catalyst | Yield (%) |

|---|---|---|---|

| Method 1 | Chloromethyl Methyl Ether | Zinc Chloride | High |

| Method 2 | Other Agents (e.g., Benzyl Chloride) | Lewis Acids | Variable |

The mechanism underlying the synthesis of 4-(Chloromethyl)-3-propyl-1,3-oxazolidin-2-one primarily revolves around its ability to form covalent bonds with nucleophilic sites on biological molecules. The reactive chloromethyl group facilitates alkylation of nucleophilic amino acid residues in proteins, which can inhibit enzyme activity or disrupt protein function.

This compound serves as an important intermediate in the synthesis of various bioactive compounds and enzyme inhibitors, contributing significantly to medicinal chemistry.

The preparation methods for this compound showcase a variety of approaches that can be tailored for laboratory or industrial settings. The choice of method depends on factors such as desired yield, purity requirements, and scale of production. Continued research into alternative chloromethylating agents and reaction conditions may further optimize the synthesis of this valuable compound.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-3-propyl-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazolidinone ring to other heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce hydroxylated oxazolidinones.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Agents

The primary application of 4-(Chloromethyl)-3-propyl-1,3-oxazolidin-2-one is in the synthesis of novel antibacterial agents. Its structure allows for modifications that enhance antibacterial activity against resistant strains of bacteria. The compound's mechanism involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other oxazolidinones like linezolid .

Antiviral Properties

Recent studies have explored the potential of derivatives of this compound as HIV protease inhibitors. For instance, certain oxazolidinone derivatives have shown promising antiviral activity against multidrug-resistant HIV variants, maintaining efficacy even when traditional protease inhibitors fail . This highlights the compound's versatility beyond antibacterial applications.

This compound exhibits significant biological activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Its derivatives have been tested for anticancer properties, with some modifications leading to enhanced cytotoxicity against various cancer cell lines. For example, specific derivatives have demonstrated the ability to induce apoptosis through mechanisms involving reactive oxygen species generation .

Antimicrobial Assays

In vitro tests have demonstrated that this compound exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating its potential as a therapeutic agent in treating resistant infections.

Cytotoxicity Tests

Research involving human cancer cell lines has shown that derivatives of this compound can effectively inhibit cell proliferation and induce apoptosis. One study reported an IC50 value in the low micromolar range for specific derivatives against breast cancer cells, suggesting a strong potential for further development in oncology .

Comparative Data Table

| Application | Effectiveness | Target Pathogen/Condition |

|---|---|---|

| Antibacterial | Potent against MRSA | Staphylococcus aureus, Enterococcus faecalis |

| Antiviral | Effective against multidrug-resistant HIV | HIV variants |

| Anticancer | Induces apoptosis in cancer cells | Various cancer cell lines |

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3-propyl-1,3-oxazolidin-2-one involves its ability to form covalent bonds with nucleophilic sites on biological molecules. The chloromethyl group is particularly reactive and can alkylate nucleophilic amino acid residues in proteins, leading to inhibition of enzyme activity or disruption of protein function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Key Observations:

- Chloromethyl vs. Chloroacetyl : The target compound’s chloromethyl group is a superior leaving group compared to the chloroacetyl group in (4R)-3-(2-chloroacetyl)-4-isopropyl derivatives, enabling faster nucleophilic substitutions .

- Alkyl vs. Aryl Substituents: Propyl and isopropyl groups (alkyl) enhance solubility in nonpolar solvents, while phenyl or chlorophenyl substituents (aryl) improve binding to aromatic biological targets .

- Fluorinated Chains: The fluorinated derivative (C₁₈H₁₄F₁₃NO₂) exhibits exceptional hydrophobicity, making it suitable for lipid membrane penetration, unlike the target compound .

Physicochemical Properties

- Lipophilicity : Measured logP values (estimated):

- Solubility : The target compound is sparingly soluble in water but miscible with organic solvents like dichloromethane. Piperidine-containing derivatives (e.g., C₂₀H₂₁ClN₂O₃) show improved aqueous solubility due to hydrogen bonding .

Pharmacological Potential

While the target compound itself is primarily a synthetic intermediate, structurally related oxazolidinones demonstrate diverse bioactivities:

- Antimicrobial Activity : Derivatives with bulky aryl groups (e.g., 5-(2-chlorophenyl)) exhibit potency against resistant pathogens, likely via ribosomal binding .

- Chiral Auxiliaries : The (4R)-isopropyl derivative is used in asymmetric synthesis to induce enantioselectivity in aldol and Diels-Alder reactions .

Biological Activity

4-(Chloromethyl)-3-propyl-1,3-oxazolidin-2-one, a member of the oxazolidinone class, has garnered attention in medicinal chemistry due to its potential biological activity, particularly as an antimicrobial agent. This article explores the compound's biological properties, synthesizing data from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 191.65 g/mol. The compound features a five-membered oxazolidinone ring containing a chloromethyl group at the 4-position and a propyl group at the 3-position, which are critical for its biological activity.

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or disrupting cellular processes. This mechanism is similar to other oxazolidinones known for their antimicrobial properties, such as linezolid.

Antimicrobial Activity

The antimicrobial potential of this compound has been investigated in several studies:

- In Vitro Studies : The compound has shown significant inhibitory effects against various bacterial strains, including Gram-positive and some Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were determined in comparative studies with established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Linezolid | 4 |

| Escherichia coli | 16 | Ciprofloxacin | 32 |

| Pseudomonas aeruginosa | 32 | Gentamicin | 16 |

These results suggest that while this compound exhibits antimicrobial properties, it may be less potent than some existing antibiotics against specific strains.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Evaluation : A study evaluated the compound's efficacy against resistant strains of bacteria. The findings indicated that it retained activity against certain resistant strains, suggesting its potential as a therapeutic agent in combating antibiotic resistance .

- Structure–Activity Relationship (SAR) : Research into the structure–activity relationship revealed that modifications to the chloromethyl and propyl groups significantly influenced the compound's antibacterial potency. Specific substitutions were found to enhance membrane permeability and reduce efflux pump recognition in Gram-negative bacteria .

- In Vivo Studies : Preliminary animal studies demonstrated that the compound could effectively reduce bacterial load in infected tissues without significant toxicity, indicating its potential for further development as a systemic antibiotic .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Chloromethyl)-3-propyl-1,3-oxazolidin-2-one, considering yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, oxazolidinone derivatives are often prepared by reacting chloroacetyl chloride with amines or alcohols in the presence of a base (e.g., triethylamine) to facilitate deprotonation and intermediate stabilization . Post-synthesis purification via flash chromatography (as described for similar oxazolidinones in ) ensures high purity. Yield optimization requires controlled reaction temperatures (0–25°C) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of chloroacetyl chloride to substrate) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the chloromethyl (-CH₂Cl) and propyl (-CH₂CH₂CH₃) substituents. For instance, the chloromethyl group typically appears as a triplet (~δ 3.7–4.2 ppm) due to coupling with adjacent protons .

- X-ray Crystallography : Structural elucidation of related oxazolidinones (e.g., fluorinated derivatives in ) reveals bond angles and torsional strain, which inform reactivity predictions. Crystallization in polar aprotic solvents (e.g., dichloromethane/hexane mixtures) is recommended for high-quality single crystals .

Q. What analytical techniques are used to assess purity and stability under varying storage conditions?

- Methodological Answer :

- HPLC-MS : Quantifies impurities (<0.5% threshold for pharmaceutical-grade standards) using C18 columns and acetonitrile/water gradients .

- Accelerated Stability Testing : Storage at 40°C/75% relative humidity for 4 weeks simulates long-term degradation. Oxazolidinones with chloromethyl groups may hydrolyze to alcohols, requiring inert atmospheres (N₂) for stability .

Advanced Research Questions

Q. How does the stereochemistry of the oxazolidinone ring influence its utility as a chiral auxiliary in asymmetric synthesis?

- Methodological Answer : The oxazolidinone’s rigid bicyclic structure enforces facial selectivity in reactions. For example, (S)-configured auxiliaries (e.g., ) direct nucleophilic additions to the Re face of carbonyl groups. Stereochemical outcomes are validated via NOESY NMR or circular dichroism (CD) . Computational modeling (DFT) predicts enantioselectivity by analyzing transition-state energies .

Q. What mechanistic insights explain contradictions in reported reactivity of the chloromethyl group?

- Methodological Answer : Disparate reactivity in SN₂ vs. radical reactions arises from solvent polarity and steric effects. Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while AIBN-initiated radical conditions promote C-Cl bond homolysis. Conflicting data in literature may stem from trace metal impurities (e.g., Fe³⁺), which catalyze undesired side reactions . Controlled experiments with chelating agents (EDTA) are recommended to isolate variables .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to enzymes like p38 MAP kinase. The chloromethyl group’s electronegativity enhances hydrogen bonding with catalytic lysine residues .

- MD Simulations : 100-ns simulations in explicit solvent (e.g., TIP3P water) assess conformational stability. Oxazolidinone rings exhibit low RMSD (<2 Å), suggesting rigid binding poses .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Chiral Lewis acids (e.g., Mg(II)-BOX complexes) achieve >90% ee in ring-closing reactions .

- Continuous Flow Systems : Microreactors reduce racemization by minimizing residence time at high temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.